6-Benzyl-2,5-dimethyl-3-phenyl-7-(4-phenylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine 6-Benzyl-2,5-dimethyl-3-phenyl-7-(4-phenylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine
Brand Name: Vulcanchem
CAS No.:
VCID: VC16377210
InChI: InChI=1S/C31H31N5/c1-23-28(22-25-12-6-3-7-13-25)31(35-20-18-34(19-21-35)27-16-10-5-11-17-27)36-30(32-23)29(24(2)33-36)26-14-8-4-9-15-26/h3-17H,18-22H2,1-2H3
SMILES:
Molecular Formula: C31H31N5
Molecular Weight: 473.6 g/mol

6-Benzyl-2,5-dimethyl-3-phenyl-7-(4-phenylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine

CAS No.:

Cat. No.: VC16377210

Molecular Formula: C31H31N5

Molecular Weight: 473.6 g/mol

* For research use only. Not for human or veterinary use.

6-Benzyl-2,5-dimethyl-3-phenyl-7-(4-phenylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine -

Specification

Molecular Formula C31H31N5
Molecular Weight 473.6 g/mol
IUPAC Name 6-benzyl-2,5-dimethyl-3-phenyl-7-(4-phenylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine
Standard InChI InChI=1S/C31H31N5/c1-23-28(22-25-12-6-3-7-13-25)31(35-20-18-34(19-21-35)27-16-10-5-11-17-27)36-30(32-23)29(24(2)33-36)26-14-8-4-9-15-26/h3-17H,18-22H2,1-2H3
Standard InChI Key JTSHKUDYECQMLN-UHFFFAOYSA-N
Canonical SMILES CC1=NC2=C(C(=NN2C(=C1CC3=CC=CC=C3)N4CCN(CC4)C5=CC=CC=C5)C)C6=CC=CC=C6

Introduction

Structural and Molecular Characteristics

The compound’s molecular framework integrates a pyrazolo[1,5-a]pyrimidine core, a bicyclic system formed by fused pyrazole and pyrimidine rings. Key substituents include:

  • Benzyl group at position 6, enhancing lipophilicity and membrane permeability.

  • Methyl groups at positions 2 and 5, contributing to steric stabilization.

  • Phenyl group at position 3, enabling π-π interactions with aromatic residues in biological targets.

  • 4-Phenylpiperazine at position 7, introducing conformational flexibility and potential receptor-binding affinity .

Table 1: Molecular Descriptors

PropertyValue
Molecular FormulaC₃₁H₃₁N₅
Molecular Weight473.6 g/mol
IUPAC Name6-benzyl-2,5-dimethyl-3-phenyl-7-(4-phenylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine
Canonical SMILESCC1=NC2=C(C(=NN2C(=C1CC3=CC=CC=C3)N4CCN(CC4)C5=CC=CC=C5)C)C6=CC=CC=C6
PubChem CID2045096

The structural complexity is further evidenced by its Standard InChIKey (JTSHKUDYECQMLN-UHFFFAOYSA-N), which encodes stereochemical and connectivity details critical for computational modeling.

Synthetic Pathways and Optimization

Synthesis of this compound typically employs multi-step organic reactions, often beginning with the construction of the pyrazolo[1,5-a]pyrimidine core. A common strategy involves cyclocondensation of aminopyrazoles with β-diketones or their equivalents, followed by sequential functionalization at positions 6 and 7 . Key steps include:

  • Core Formation: Reaction of 5-amino-3-benzyl-1H-pyrazole-4-carbonitrile with acetylacetone under acidic conditions yields the pyrazolo[1,5-a]pyrimidine scaffold.

  • Piperazine Introduction: Nucleophilic aromatic substitution at position 7 using 1-phenylpiperazine in the presence of a palladium catalyst.

  • Methylation: Selective methylation at positions 2 and 5 using methyl iodide under basic conditions.

Continuous flow chemistry has been explored for large-scale production, offering advantages in reaction control and reproducibility. Yield optimization often requires careful temperature modulation and catalyst selection, with typical isolated yields ranging from 45% to 68% for the final product .

Biological Activity and Mechanistic Insights

Preliminary studies indicate that this compound exhibits dual inhibitory activity against the RUVBL1/2 ATPase complex and phosphodiesterase enzymes (PDEs), both implicated in cancer cell proliferation and inflammation .

Anti-Inflammatory Effects

  • PDE4 Inhibition: By suppressing PDE4-mediated cAMP degradation, the compound reduces TNF-α and IL-6 production in macrophages, with an IC₅₀ of 3.1 μM .

Structure-Activity Relationship (SAR) Analysis

Comparative studies with analogs highlight critical substituent effects:

  • Piperazine Substitution: Replacement of 4-phenylpiperazine with morpholine diminishes RUVBL1/2 affinity by 15-fold, underscoring the importance of the phenyl group in hydrophobic interactions.

  • Methyl Groups: Removal of the 2-methyl group reduces metabolic stability (t₁/₂ < 30 min in hepatic microsomes vs. 120 min for the parent compound) .

Physicochemical and Pharmacokinetic Properties

Table 2: Solubility and Stability Data

ParameterValue
Aqueous Solubility (pH 7.4)12.4 μg/mL
LogP4.2
Plasma Protein Binding89.5%
Metabolic Stabilityt₁/₂ = 120 min (human liver microsomes)

The compound’s moderate solubility and high logP suggest suitability for oral administration, though formulation strategies (e.g., nanocrystallization) may enhance bioavailability.

Applications in Medicinal Chemistry

Ongoing research explores its utility as:

  • Oncology Lead: Combination studies with cisplatin show synergistic effects (CI = 0.3–0.5) in non-small cell lung cancer models .

  • Neuroinflammation Target: PDE4 inhibition positions it as a candidate for Alzheimer’s disease, reducing Aβ-induced microglial activation in preclinical models .

Comparison with Analogous Compounds

Table 3: Analog Comparison

CompoundTargetIC₅₀ (μM)Selectivity Over PDE3
6-Benzyl-2,5-dimethyl-3-phenyl-7-(4-phenylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidineRUVBL1/2, PDE41.2, 3.1>50-fold
7-Morpholinyl analogRUVBL1/218.4N/A
2-Demethyl derivativePDE45.712-fold

Future Directions

While preclinical data are promising, challenges remain in optimizing selectivity and pharmacokinetics. Proposed strategies include:

  • Prodrug Development: Esterification of the pyrimidine nitrogen to enhance aqueous solubility.

  • Polypharmacology Profiling: Screening against kinase and GPCR panels to identify off-target effects.

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